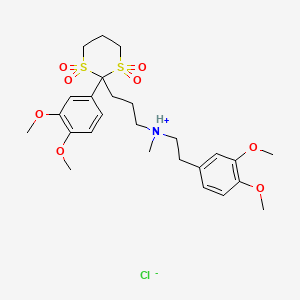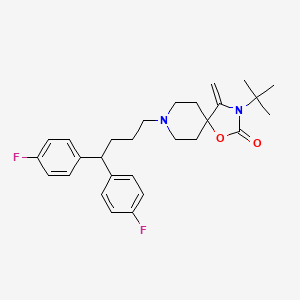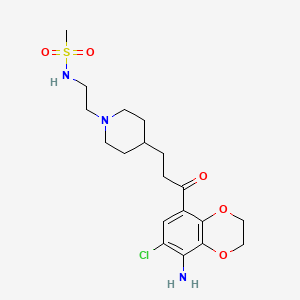
美罗培南三水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meropenem is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Meropenem works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death . It is commonly used to treat complicated skin and skin structure infections, complicated intra-abdominal infections, and bacterial meningitis .
作用机制
美罗培南通过抑制细胞壁合成发挥其杀菌作用。它很容易穿透大多数革兰氏阳性和革兰氏阴性细菌的细胞壁,到达青霉素结合蛋白 (PBP)。 通过与这些蛋白结合,美罗培南破坏细菌细胞壁的合成,导致细胞死亡 .
科学研究应用
美罗培南在科学研究中有广泛的应用,包括:
化学: 用作研究 β-内酰胺类抗生素及其稳定性的模型化合物.
生物学: 研究其与细菌细胞的相互作用以及耐药机制.
医学: 广泛用于治疗严重的细菌感染,包括脑膜炎、肺炎和败血症.
工业: 用于开发新型抗生素和制药制造.
生化分析
Biochemical Properties
Meropenem trihydrate interacts with several enzymes and proteins. Its strongest affinities are towards penicillin-binding proteins (PBPs) 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus . The interaction with these PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
Meropenem trihydrate has significant effects on various types of cells and cellular processes. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By interfering with the synthesis of vital cell wall components, it leads to cell death . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Meropenem trihydrate involves its binding to PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis leads to cell death . The bactericidal activity of Meropenem results from this inhibition of cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Meropenem trihydrate shows changes in its effects over time. It penetrates into intra-abdominal tissues and peritoneal fluid within 1 hour, and median peak concentrations in bile and muscle are observed within 2–4 hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of Meropenem trihydrate vary with different dosages. In mice and rats, large intravenous doses of Meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities .
Metabolic Pathways
Meropenem trihydrate is involved in various metabolic pathways. It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is metabolized into open ring metabolite UK-1a which is also microbiologically active .
Transport and Distribution
Meropenem trihydrate is transported and distributed within cells and tissues. It penetrates most body fluids and tissues rapidly after intravenous administration . It is also actively pumped back into the gut lumen by efflux transporters, particularly P-glycoprotein (P-gp), present in the gastrointestinal tract .
Subcellular Localization
The subcellular localization of Meropenem trihydrate is primarily within the bacterial cell wall where it binds to PBPs and inhibits the synthesis of vital cell wall components . This leads to cell death . The localization of Meropenem within the bacterial cell wall is crucial for its antibacterial activity.
准备方法
合成路线和反应条件
美罗培南是通过一个多步过程合成的,该过程涉及烯醇磷酸酯与硫醇衍生物的缩合。关键步骤包括:
脱保护和氢化: 然后将双保护的美罗培南脱保护并氢化得到非无菌的美罗培南三水合物.
转化为无菌美罗培南三水合物: 使用水、甲醇氨溶液和吹扫二氧化碳气体将非无菌美罗培南三水合物转化为无菌美罗培南三水合物.
工业生产方法
美罗培南的工业生产涉及关键中间体的催化氢解,然后进行常规的催化环化、酯化和保护缩合过程 。 这种方法简化了生产过程,提高了收率,降低了成本 .
化学反应分析
反应类型
美罗培南会发生多种化学反应,包括:
氢化: 用于合成过程中的脱保护步骤.
缩合: 涉及美罗培南核心结构的形成.
脱保护: 去除保护基团得到活性化合物.
常见试剂和条件
氢化: 活性炭上的钯 (Pd/AC) 催化剂.
缩合: 烯醇磷酸酯和硫醇衍生物.
脱保护: 甲醇氨溶液和二氧化碳气体.
形成的主要产物
相似化合物的比较
类似化合物
亚胺培南: 另一种碳青霉烯类抗生素,具有相似的活性谱,但需要与肾脱氢肽酶抑制剂合用.
依替米南: 与美罗培南相比,对非发酵革兰氏阴性杆菌的活性较低.
多利培南: 具有相似的活性谱,但药代动力学性质不同.
美罗培南的独特性
美罗培南的独特性在于其广谱的活性、对 β-内酰胺酶水解的稳定性以及无需肾脱氢肽酶抑制剂即可使用的能力 。 与亚胺培南相比,它对革兰氏阴性病原体更有效,并且具有良好的安全性 .
属性
CAS 编号 |
119478-56-7 |
|---|---|
分子式 |
C17H27N3O6S |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |
InChI 键 |
WCDAAZJSDNCCFU-NACOAMSHSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
手性 SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |
规范 SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |
Key on ui other cas no. |
119478-56-7 |
物理描述 |
Solid |
Pictograms |
Irritant |
溶解度 |
Sparingly 5.63e+00 g/L |
同义词 |
3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




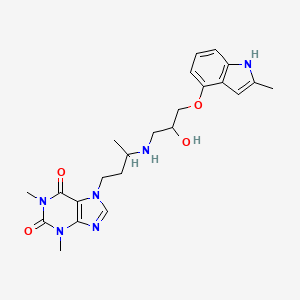
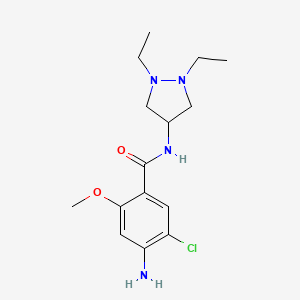
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

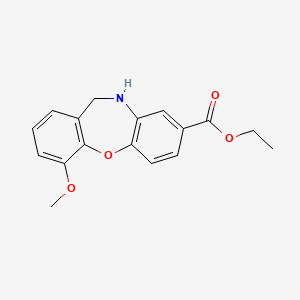
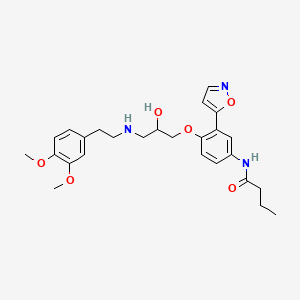
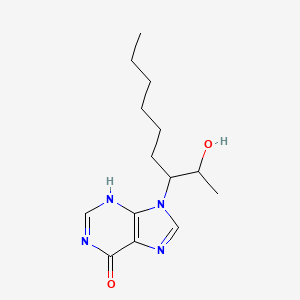
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
